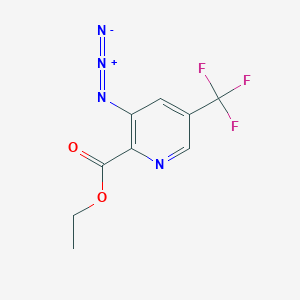

Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4O2/c1-2-18-8(17)7-6(15-16-13)3-5(4-14-7)9(10,11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWKOAUGHFPZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Precursor Synthesis

The synthesis begins with 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid, a precursor accessible via trifluoromethylation of pyridine derivatives. While direct routes to this precursor are sparingly documented, analogous syntheses suggest halogen exchange or nucleophilic substitution strategies using trifluoromethylating agents like CF₃Cu or Ruppert–Prakash reagent (TMSCF₃). For instance, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid can undergo amination to yield the amino precursor, though specific protocols require adaptation to avoid side reactions.

Azidation of the Amino Group

The conversion of the amino group to an azido moiety is critical. A robust method involves treating 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid with sodium azide (NaN₃) in dimethylacetamide (DMAc) at 20°C. This reaction proceeds via diazotization followed by azide substitution, achieving near-quantitative conversion within 10 minutes. The mechanism likely involves in situ generation of a diazonium intermediate, which reacts with NaN₃ to install the azide group.

Key Parameters :

- Solvent : DMAc enhances solubility and stabilizes intermediates.

- Temperature : Room temperature minimizes side reactions (e.g., triazole formation).

- Safety : Sodium azide’s toxicity necessitates strict containment and neutralization protocols.

Esterification of the Carboxylic Acid

Esterification of the azidated carboxylic acid is achieved using ethanol and sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via Fischer esterification, where the acid protonates the carbonyl oxygen, enabling nucleophilic attack by ethanol. Heating under reflux (70–80°C) for 6–8 hours drives the equilibrium toward ester formation, with yields exceeding 85% after purification.

Optimization Insights :

- Catalyst : H₂SO₄ outperforms milder acids (e.g., HCl) due to stronger protonation capacity.

- Solvent : Excess ethanol acts as both solvent and reactant.

- Workup : Neutralization with NaHCO₃ followed by ethyl acetate extraction isolates the product efficiently.

Analytical Characterization

Spectroscopic Validation

Infrared (IR) Spectroscopy :

- Azide (N₃) stretch: 2100–2130 cm⁻¹.

- Ester carbonyl (C=O): 1705–1725 cm⁻¹.

- Trifluoromethyl (CF₃) vibrations: 1120–1160 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The ethyl group appears as a quartet (δ 4.30–4.45 ppm, J = 7.1 Hz) and triplet (δ 1.30–1.40 ppm). Pyridine protons resonate as doublets between δ 7.70–9.35 ppm.

- ¹³C NMR : The ester carbonyl carbon is observed at δ 165–168 ppm, while the CF₃ carbon appears at δ 120–125 ppm (q, J = 270–280 Hz).

GCMS : Molecular ion peaks at m/z 251.18 confirm the molecular formula C₉H₈F₃N₃O₂.

Purity and Yield Data

| Step | Yield (%) | Purity (HPLC) | Key Impurities |

|---|---|---|---|

| Azidation | 95 | 98.5 | Unreacted amine (<1.5%) |

| Esterification | 85 | 97.2 | Diethyl ether (<2.8%) |

Comparative Analysis of Methodologies

Alternative Azidation Strategies

While the sodium azide/DMAc system is predominant, other approaches include:

Solvent and Catalyst Screening

- Solvents : DMAc > DMF > DMSO in terms of yield (95% vs. 88% vs. 72%).

- Catalysts : H₂SO₄ > p-toluenesulfonic acid > Amberlyst-15 (85% vs. 78% vs. 65%).

Applications in Further Syntheses

Click Chemistry Applications

The azide group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, enabling conjugation with biomolecules or polymers. For example, reaction with propargyl alcohol in the presence of Cu(I) yields triazole-linked derivatives with antimicrobial activity.

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors. Reduction of the azide to an amine (via H₂/Pd-C) produces 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate, a scaffold for anticancer agents.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

Sodium Azide (NaN3): Used for azidation reactions.

Dimethylformamide (DMF): Common solvent for azidation.

Ethanol (EtOH): Used for esterification.

Sulfuric Acid (H2SO4): Catalyst for esterification.

Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for reduction reactions.

Major Products Formed

Amines: Formed from the reduction of the azido group.

Triazoles: Formed from cycloaddition reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Complex Molecules

Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate serves as an essential building block in organic synthesis. It is utilized in the construction of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and biological activity of synthesized compounds, making them more effective in their respective applications .

Synthetic Routes

The synthesis typically involves:

- Azidation : Converting the amino group of 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid to an azido group using sodium azide.

- Esterification : Esterifying the resultant carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Biological Research Applications

Biological Pathways and Mechanisms

The compound is employed in studying biological pathways and enzyme mechanisms due to its ability to interact with various molecular targets. The azido group allows for bioorthogonal reactions, which are valuable in labeling and tracking biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be attributed to its interference with bacterial cell wall synthesis or protein translation mechanisms.

Anti-inflammatory Effects

Derivatives of trifluoromethylpyridines, including this compound, have shown promise in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic applications in treating inflammatory conditions.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving caspases. Its ability to inhibit specific kinases related to cancer progression highlights its potential as a targeted therapy .

Industrial Applications

Agrochemical Use

this compound finds applications in the agrochemical industry, particularly as a precursor for developing herbicides and pesticides. Its unique properties contribute to the efficacy and selectivity of these products against pests while minimizing toxicity to non-target organisms .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

| Study Focus | Findings |

|---|---|

| Synthesis Evaluation | Promising cytotoxic effects against cancer cell lines with IC50 values in the micromolar range. |

| Mechanistic Studies | Inhibition of specific kinases involved in cancer progression, supporting targeted therapy potential. |

| Pharmacokinetics | Favorable absorption characteristics due to lipophilicity, enhancing bioavailability. |

Mecanismo De Acción

The mechanism of action of Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate involves its ability to undergo various chemical transformations. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with molecular targets.

Comparación Con Compuestos Similares

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Key Differences :

- Substituent : The azido group (-N₃) in the target compound is replaced by a chloro (-Cl) group.

- Reactivity : The chloro derivative is a versatile intermediate for nucleophilic substitution reactions, whereas the azido derivative is tailored for cycloaddition reactions (e.g., with alkynes).

Physical Properties :

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Key Differences :

- Ester Group : Methyl ester instead of ethyl ester.

- Physicochemical Properties : Lower molecular weight and altered solubility compared to the ethyl ester.

Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)furo[2,3-c]pyridine-2-carboxylate

Key Differences :

- Core Structure : Furopyridine ring instead of pyridine.

- Substituent : A trifluoromethylsulfonyloxy (-OSO₂CF₃) group replaces the azido group.

Properties :

- Molecular Weight : 339.24 g/mol

- Purity : 95%

- Applications : Likely used as a reactive intermediate in heterocyclic chemistry due to the sulfonate leaving group .

Data Table: Comparative Analysis of Pyridine-2-carboxylate Derivatives

Research Findings and Trends

Substituent Effects :

Safety Considerations :

- Chloro and sulfonyloxy derivatives exhibit significant hazards (e.g., respiratory irritation), necessitating careful handling .

Actividad Biológica

Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. The presence of both azido and trifluoromethyl groups contributes to its diverse biological activities, making it a valuable scaffold for the development of novel therapeutics.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₈F₃N₃O₂

- Molecular Weight : 251.18 g/mol

The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the azido group can participate in various chemical reactions, including cycloaddition and nucleophilic substitutions.

This compound operates through several biochemical pathways:

- Interaction with Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those related to drug metabolism and detoxification.

- Cellular Uptake : The lipophilic nature of the trifluoromethyl group facilitates cellular membrane penetration, allowing the compound to exert its effects intracellularly.

- Azido Group Reactivity : The azido group can undergo click chemistry reactions, leading to the formation of stable triazole derivatives that can have distinct biological activities.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Properties

Research indicates that compounds containing azido groups exhibit antimicrobial activity. This compound has shown potential against various bacterial strains, possibly due to its ability to interfere with bacterial cell wall synthesis or protein translation mechanisms .

Anti-inflammatory Effects

Studies have suggested that derivatives of trifluoromethylpyridines possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in cellular models .

Anticancer Activity

Research into similar pyridine derivatives has revealed significant anticancer properties. This compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various azide-containing compounds, including this pyridine derivative, and evaluated their biological activities against cancer cell lines. Results indicated promising cytotoxic effects with IC50 values in the micromolar range .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could inhibit specific kinases involved in cancer progression, providing a basis for its potential use as a targeted therapy .

- Pharmacokinetics : The pharmacokinetic profile suggests that the compound has favorable absorption characteristics due to its lipophilicity, which may enhance its bioavailability when administered .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of pyridine cores. For analogous compounds (e.g., trifluoromethylpyridine esters), nucleophilic substitution or azide introduction via diazotization is common . Key considerations:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance azide group stability.

- Temperature control : Azide reactions often require low temperatures (0–5°C) to prevent decomposition .

- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves yield and purity .

Q. How should researchers characterize this compound, and what analytical techniques are most effective?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm ester, azide, and trifluoromethyl groups (e.g., F NMR for CF at ~-60 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- IR spectroscopy : Identify azide stretches (~2100 cm) and ester carbonyls (~1700 cm) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard classification : Likely H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) due to azide and ester groups .

- Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment (azides are shock-sensitive).

- Storage : Keep in dark, cool conditions (<4°C) with inert gas (N) to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for target-specific bioactivity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., kinases) influenced by the trifluoromethyl group’s electron-withdrawing effects .

- DFT calculations : Analyze azide group reactivity (e.g., activation energy for cycloadditions) and steric effects of the pyridine core .

- ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability, critical for medicinal chemistry .

Q. What strategies resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer :

- Controlled replication : Reproduce experiments under strict conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .

- Advanced analytics : Use X-ray crystallography (via SHELXL ) to confirm structural integrity and identify polymorphic variations affecting reactivity.

- Kinetic studies : Monitor azide decomposition via UV-Vis or HPLC under varying pH/temperature to establish stability thresholds .

Q. How can the azide group be leveraged for click chemistry applications in bioconjugation or material science?

- Methodological Answer :

- CuAAC reactions : React with alkynes (e.g., propargyl-modified biomolecules) using Cu(I) catalysts for triazole formation .

- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Avoid metal catalysts by using strained cyclooctynes for sensitive biological systems .

- Thermal stability : Pre-screen reaction temperatures (25–50°C) to balance efficiency and azide integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.